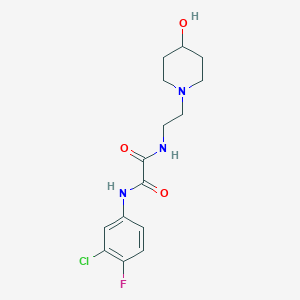
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorofluorophenyl group with a hydroxypiperidinyl ethyl moiety, linked through an oxalamide bond. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of 3-chloro-4-fluoroaniline through halogenation reactions. This intermediate is crucial for introducing the chlorofluorophenyl group into the final compound.
Synthesis of the Hydroxypiperidinyl Ethyl Intermediate: This step involves the preparation of 2-(4-hydroxypiperidin-1-yl)ethanol, which is synthesized through the reaction of piperidine with ethylene oxide, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide bond. This reaction is typically carried out under anhydrous conditions with a base such as triethylamine to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency.
化学反应分析
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form a ketone.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorofluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-morpholin-4-yl)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-piperidin-1-yl)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxyethyl)piperidin-1-yl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide stands out due to the presence of both a hydroxyl group and a piperidinyl moiety, which confer unique chemical and biological properties. This combination allows for diverse chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3/c16-12-9-10(1-2-13(12)17)19-15(23)14(22)18-5-8-20-6-3-11(21)4-7-20/h1-2,9,11,21H,3-8H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXLTRGZRANIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)
![4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2617469.png)

![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)
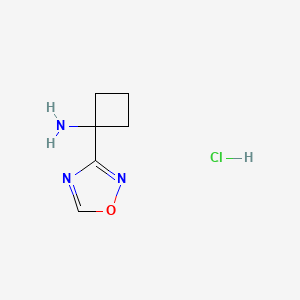
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2617477.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)
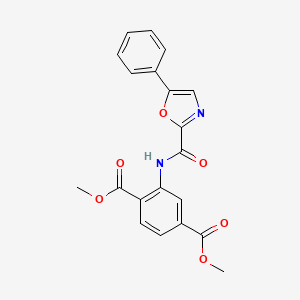
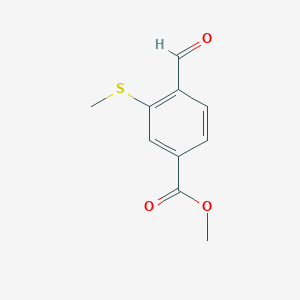
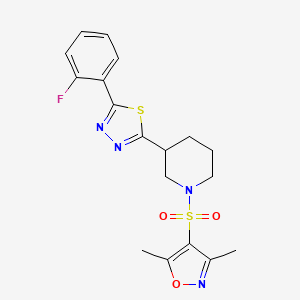
![1-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2617484.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
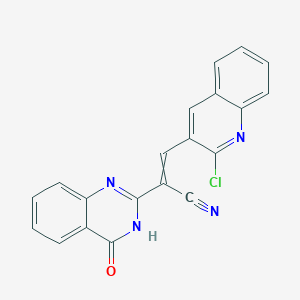
![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)
